5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the furan-2-carboxamide moiety under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Substitution: Nucleophiles such as sodium azide, thiols, or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-ethoxyphenyl)furan-2-carboxamide
- 5-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
- 5-bromo-N-[(E)-(2,4-dichlorophenyl)methylideneamino]furan-2-carboxamide
Uniqueness
5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to the presence of the difluorophenyl group and the oxadiazole ring, which confer distinct chemical and biological properties. These structural features may enhance its reactivity, stability, and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF2N3O3/c14-10-4-3-9(21-10)11(20)17-13-19-18-12(22-13)7-2-1-6(15)5-8(7)16/h1-5H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOQDXZTJZOUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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